molecular formula C6H11Cl2N3 B1487724 2-Pyrazin-2-YL-ethylamine dihydrochloride CAS No. 878740-89-7

2-Pyrazin-2-YL-ethylamine dihydrochloride

Cat. No. B1487724
M. Wt: 196.07 g/mol
InChI Key: CCRJOCAEFXEXDG-UHFFFAOYSA-N
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Description

2-Pyrazin-2-YL-ethylamine dihydrochloride is a chemical compound with the CAS Number: 878740-89-7 . It has a molecular weight of 196.08 and its IUPAC name is 2-(2-pyrazinyl)ethanamine dihydrochloride . The compound is a brown solid .


Molecular Structure Analysis

The InChI code for 2-Pyrazin-2-YL-ethylamine dihydrochloride is 1S/C6H9N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h3-5H,1-2,7H2;2*1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

2-Pyrazin-2-YL-ethylamine dihydrochloride is a brown solid . It has a molecular weight of 196.08 and its linear formula is C6H11Cl2N3 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • Convenient Syntheses of Dihydropyrrolopyrazino and Diazepino Isoindolones: Research demonstrates the synthesis of dihydropyrrolopyrazino and diazepino isoindolones via reactions involving 2-(1H-pyrrol-1-yl)ethylamine, showcasing the utility of pyrazinyl-ethylamine derivatives in organic synthesis (Katritzky et al., 2002).

Pharmaceutical Applications

  • Discovery of Potent and Selective Inhibitors of PDK1: A study found that analogues substituted with various amines at the 6-position of the pyrazine ring on pyrazin-2-ylmethanone were potent and selective inhibitors of PDK1, highlighting the therapeutic potential of pyrazinyl-ethylamine derivatives in cancer treatment (Murphy et al., 2011).

Materials Science and Chemistry

  • Binding to Albumin Protein by Di-imine Copper(II) Complexes: Research on di-imine copper(II) complexes containing pyrazine and/or imidazole moieties revealed peculiar reactivity in terms of their ability to interact with serum albumin, suggesting applications in bioinorganic chemistry and drug delivery systems (Silveira et al., 2013).

Antimicrobial and Antifungal Activities

  • Synthesis and Antiviral Evaluation of Pyrazinoic Acid C-Nucleosides: Studies on pyrazine C-nucleosides highlighted their synthesis and evaluation for antiviral activity, pointing to the potential use of pyrazinyl-ethylamine derivatives in developing new antiviral drugs (Walker et al., 1998).

Inhibition of Ethylene Biosynthesis

  • Blocking Ethylene Biosynthesis in Plants: Research identified pyrazinamide, a clinical drug, as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This inhibition is due to the conversion of pyrazinamide to pyrazinecarboxylic acid in plant cells, suggesting potential applications in agriculture to reduce postharvest loss (Sun et al., 2017).

Safety And Hazards

The safety information for 2-Pyrazin-2-YL-ethylamine dihydrochloride is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

2-pyrazin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h3-5H,1-2,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJOCAEFXEXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695974
Record name 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazin-2-YL-ethylamine dihydrochloride

CAS RN

878740-89-7
Record name 2-(Pyrazin-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878740-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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